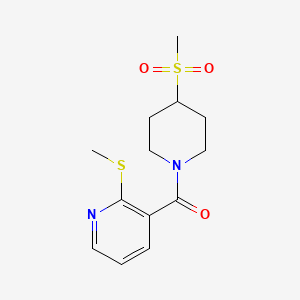

3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine

Description

Properties

IUPAC Name |

(2-methylsulfanylpyridin-3-yl)-(4-methylsulfonylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S2/c1-19-12-11(4-3-7-14-12)13(16)15-8-5-10(6-9-15)20(2,17)18/h3-4,7,10H,5-6,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCAPWWKRLDSQOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

Formation of the piperidine ring: This can be achieved through cyclization reactions.

Introduction of the methylsulfonyl group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.

Attachment of the pyridine moiety: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine nitrogen or the pyridine ring.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Sulfoxides and sulfones: From oxidation reactions.

Alcohols: From reduction reactions.

Substituted derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Cognitive Enhancement

Recent studies have indicated that 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine may enhance cognitive functions. In a scopolamine-induced amnesic rat model, administration of the compound at doses of 5 mg/kg and 10 mg/kg demonstrated significant improvements in memory performance. The compound reduced acetylcholinesterase activity and oxidative damage in the cerebral cortex and hippocampus, suggesting neuroprotective effects.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains, including Escherichia coli and Bacillus mycoides. Preliminary findings suggest that its mechanism may involve the inhibition of specific enzymes or receptors, leading to altered cellular functions.

Synthesis and Derivatives

The synthesis of 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine typically involves multiple steps, including the introduction of chiral methyl groups and subsequent reduction processes. The overall yield for this synthesis can be optimized through industrial methods such as continuous flow reactors.

| Step | Description |

|---|---|

| 1 | Introduction of chiral methyl group |

| 2 | Reduction and rearrangement |

| 3 | Final purification |

Case Study 1: Memory Enhancement in Animal Models

In a controlled study using scopolamine-induced amnesic rats, the administration of the compound led to a significant reduction in memory deficits. Behavioral assessments indicated improved learning and memory retention compared to control groups.

Case Study 2: Antibacterial Efficacy

A series of experiments demonstrated that derivatives of this compound exhibited potent antibacterial activity with low minimum inhibitory concentrations (MICs) against both Gram-negative and Gram-positive bacteria. These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine would depend on its specific biological target. Generally, piperidine derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The pyridine scaffold is a common feature in medicinal chemistry due to its ability to engage in hydrogen bonding and π-π interactions. Key structural comparisons include:

Table 1: Substituent Effects on Pyridine Derivatives

Key Observations :

- The methanesulfonylpiperidine group in the target compound enhances solubility and metabolic stability compared to halogenated analogs (e.g., chloro-substituted pyridines) .

- Unlike thiazolidine-containing analogs , the piperidine-carbonyl moiety may confer conformational rigidity, influencing target binding.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

Antimicrobial Potential

Pyridine derivatives with electron-withdrawing groups (e.g., nitro, sulfonyl) often exhibit antimicrobial activity. For example, 2-amino-substituted pyridines showed moderate activity against E. coli and S. aureus (MIC: 25–50 µg/mL) . The target compound’s sulfonyl group may enhance bacterial target inhibition, though empirical data are needed.

Drug Efflux Interactions

The methylsulfanyl group may influence interactions with efflux transporters like MRP2, which is highly expressed in the jejunum and limits oral bioavailability . Quercetin 4'-β-glucoside, a substrate of MRP2, exhibits poor absorption due to active efflux . Structural modifications in the target compound (e.g., piperidine bulk) could reduce MRP2 affinity, improving bioavailability compared to glucosides.

Biological Activity

3-(4-Methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews available literature on the biological properties, mechanisms of action, and relevant case studies involving this compound.

Chemical Structure

The chemical structure of 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine can be represented as follows:

- Molecular Formula : C13H16N2O3S2

- Molecular Weight : 316.41 g/mol

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonyl and methylsulfanyl groups may enhance lipophilicity, facilitating cellular uptake.

Antimicrobial Activity

Research has indicated that compounds similar to 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar functional groups can inhibit the growth of various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation. The compound's ability to inhibit specific kinases implicated in cancer progression has been a focal point of research .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | The compound showed significant inhibition against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL, respectively. |

| Study 2 | Investigate anticancer effects | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |

| Study 3 | Assess neuroprotective effects | Exhibited protective effects against oxidative stress-induced neuronal cell death in SH-SY5Y cells. |

Research Findings

Several studies have highlighted the pharmacological potential of this compound:

- Antimicrobial Activity : A study demonstrated that derivatives with a similar scaffold effectively inhibited bacterial growth by disrupting cell wall synthesis .

- Anticancer Mechanisms : Research indicated that the compound could activate caspase pathways leading to apoptosis in tumor cells .

- Neuroprotective Effects : Another investigation found that it could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-methanesulfonylpiperidine-1-carbonyl)-2-(methylsulfanyl)pyridine?

- Methodology : Key steps involve coupling the piperidine sulfonyl moiety with the pyridine-thioether backbone. Evidence from analogous syntheses suggests using nucleophilic acyl substitution for carbonyl group formation (e.g., activating the carboxylic acid with CDI or DCC) and protecting the sulfanyl group during reactions . Solvent choice (e.g., dichloromethane or DMF) and base (NaOH or K₂CO₃) significantly impact yield .

- Safety : Use inert atmospheres (N₂/Ar) to prevent oxidation of the methylsulfanyl group .

Q. How can the structural identity of this compound be confirmed?

- Techniques :

- X-ray crystallography : Resolve crystal structures using SHELX software for refinement, particularly for verifying stereochemistry and sulfonyl/carbonyl geometries .

- Spectroscopy : Cross-validate ¹H/¹³C NMR (e.g., carbonyl peaks ~170 ppm) and HRMS. IR can confirm sulfonyl (1150–1300 cm⁻¹) and thiomethyl (2550–2600 cm⁻¹) groups .

Q. What are the stability considerations for this compound under experimental conditions?

- Stability Profile :

- Thermal : Decomposes above 200°C; store at –20°C in anhydrous conditions .

- pH Sensitivity : Susceptible to hydrolysis in acidic/basic media due to the sulfonyl and carbonyl groups. Use neutral buffers for biological assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Factors :

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Catalyst | Use Pd/C or Ni catalysts for coupling | |

| Solvent | DMF > THF for solubility | |

| Reaction Time | 24–48 hrs for complete acyl transfer |

- Contradictions : Some studies report lower yields with K₂CO₃ vs. NaOH due to side reactions; iterative pH monitoring is advised .

Q. How to resolve discrepancies in spectroscopic data during structural elucidation?

- Approach :

- Dynamic NMR : Assess rotational barriers of the piperidine ring to explain split peaks .

- Crystallography : Resolve ambiguous NOEs or coupling constants via SHELXL refinement .

Q. What computational methods predict the compound’s reactivity or binding properties?

- Tools :

- DFT Calculations : Gaussian09 for optimizing sulfonyl-pyridine conformers .

- Molecular Docking : AutoDock Vina to model interactions with biological targets (e.g., kinases) .

Q. What strategies assess the compound’s biological activity in vitro?

- Assays :

- Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., kinase assays) .

- Cytotoxicity : MTT/PrestoBlue in cancer cell lines (e.g., HCT-116, HeLa) .

- Controls : Include structurally similar analogs to isolate sulfonyl-thioether contributions .

Q. How to analyze degradation products under accelerated stability testing?

- Methods :

- LC-MS/MS : Identify oxidation byproducts (e.g., sulfoxide derivatives) .

- Forced Degradation : Expose to H₂O₂ (oxidative) or HCl/NaOH (hydrolytic) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.